Cas no 40106-13-6 (ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate)

Ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cycloheptathiophene core with an ester and an amino functional group. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The cycloheptane ring confers conformational flexibility, while the thiophene moiety enhances electronic properties, making it suitable for applications in medicinal chemistry and materials science. The ethyl ester group improves solubility and facilitates further derivatization. This compound is of interest due to its potential in constructing complex scaffolds for drug discovery and functional materials. Proper handling and storage under inert conditions are recommended to ensure stability.
ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate structure
40106-13-6 structure
Product Name:ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
CAS No:40106-13-6
MF:C12H17NO2S
MW:239.33388209343
MDL:MFCD00216932
CID:330742
PubChem ID:292644
Update Time:2025-07-01

ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta(b)thiophene-3-carboxylate
    • Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
    • 2-AMINO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER
    • Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta-[b]thiophene-3-carboxylate
    • 2-amino-3-carbethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene
    • ethyl 2-amino-4,5,6,7,8-pentahydrocyclohepta[1,2-b]thiophene-3-carboxylate
    • ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
    • ethyl 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophene-3-carboxylate
    • Ethyl 2-aminocyclohepta[b]thiophene-3-carboxylate
    • ethyl 2-aminocyclohepteno[b]thi
    • NSC158551
    • Y0J6EW5JJ4
    • XTUHIGAL
    • AS-46681
    • MFCD00216932
    • DTXSID60193149
    • E10146
    • NSC-158551
    • EN300-05844
    • NSC 158551
    • F0745-0319
    • BB 0218654
    • 2-amino-3-ethoxy-carbonyl-4,5-pentamethylenethiophene
    • UNII-Y0J6EW5JJ4
    • 4H-CYCLOHEPTA(B)THIOPHENE-3-CARBOXYLIC ACID, 2-AMINO-5,6,7,8-TETRAHYDRO-, ETHYL ESTER
    • Oprea1_346585
    • tert-butyl?(1S,2R)-2-aminocyclohexylcarbamate
    • XTUHIGALMIGZST-UHFFFAOYSA-N
    • FT-0678503
    • AKOS000266014
    • CHEMBL127884
    • 40106-13-6
    • SCHEMBL1887318
    • HMS1421K18
    • Z56928657
    • AB04909
    • AH-262/31954034
    • SR-01000448418
    • IFLab1_003406
    • SR-01000448418-1
    • CS-0072373
    • ALBB-001610
    • BBL007782
    • STK279675
    • DTXCID20115640
    • 4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLIC ACID, 2-AMINO-5,6,7,8-TETRAHYDRO-, ETHYL ESTER
    • MDL: MFCD00216932
    • Inchi: 1S/C12H17NO2S/c1-2-15-12(14)10-8-6-4-3-5-7-9(8)16-11(10)13/h2-7,13H2,1H3
    • InChI Key: XTUHIGALMIGZST-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(=O)OCC)C2=C1CCCCC2)N

Computed Properties

  • Exact Mass: 239.09800
  • Monoisotopic Mass: 239.09799996g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 3.8
  • Topological Polar Surface Area: 80.6

Experimental Properties

  • Color/Form: Not available
  • Density: 1.1617 (rough estimate)
  • Melting Point: 89-90 °C
  • Refractive Index: 1.6280 (estimate)
  • Solubility: Soluble in methanol and ethanol.
  • PSA: 80.56000
  • LogP: 3.35710
  • Solubility: Not available

ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate Security Information

  • Hazard Category Code: 20/22
  • Safety Instruction: S22
  • Hazardous Material Identification: Xn Xi
  • Risk Phrases:R20/22
  • HazardClass:IRRITANT

ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate Pricemore >>

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ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:40106-13-6)ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
Order Number:A966385
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:18
Price ($):177.0
Email:sales@amadischem.com

ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate Related Literature

Additional information on ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Introduction to Ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (CAS No. 40106-13-6)

Ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate, identified by its CAS number 40106-13-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, characterized by its complex aromatic structure and functional groups that make it a promising candidate for various biochemical applications.

The molecular structure of Ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate consists of a cycloheptane ring fused with a thiophene moiety, which is further substituted with an amino group at the 2-position and a carboxylate ester at the 3-position. This unique arrangement of functional groups contributes to its distinct chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

In recent years, there has been a growing interest in exploring the pharmacological potential of heterocyclic compounds derived from thiophene scaffolds. The presence of both amino and carboxylate functionalities in Ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate allows for diverse chemical modifications and interactions with biological targets. These features have positioned this compound as a key building block in the synthesis of novel therapeutic agents.

One of the most compelling aspects of Ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is its potential application in the development of bioactive molecules. Researchers have been investigating its role in modulating various biological pathways, including those involved in inflammation, pain perception, and neurodegenerative diseases. The amino group at the 2-position can be readily functionalized to introduce additional pharmacophores or to link with other molecular entities through amide or urea bonds.

The carboxylate ester group at the 3-position provides another point of modification, allowing for further derivatization into amides or other esters that can enhance solubility or bioavailability. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates derived from this compound.

Recent studies have highlighted the importance of thiophene derivatives in medicinal chemistry due to their ability to interact with biological targets in unique ways. The cycloheptane ring fused with the thiophene moiety contributes to a rigid structure that can mimic natural substrates or bind tightly to specific enzymes or receptors. This structural motif has been exploited in the design of small-molecule inhibitors and agonists.

The synthesis of Ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the cycloheptane-thiophene core through cyclization reactions. Subsequent functionalization steps introduce the amino group and the carboxylate ester via nucleophilic substitution or other synthetic strategies.

The choice of synthetic route can significantly impact the final properties of the compound. For instance, using protected amino groups during synthesis can prevent unwanted side reactions and allow for controlled introduction of additional functional groups later in the process. Similarly, selecting appropriate esterification conditions is crucial for achieving high yields and minimizing byproduct formation.

In addition to its synthetic utility, Ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate has shown promise in preclinical studies as a scaffold for drug discovery. Researchers have been exploring its potential as a lead compound for treating various diseases by modifying its structure to enhance binding affinity or selectivity against specific biological targets. The flexibility offered by its heterocyclic framework allows for extensive structural diversification while maintaining core pharmacological activity.

The growing body of evidence supporting the therapeutic potential of thiophene derivatives has spurred interest in developing new synthetic methodologies for their preparation. Advances in catalytic processes and green chemistry principles have enabled more efficient and sustainable production methods for these compounds. These innovations are not only improving laboratory-scale synthesis but also paving the way for industrial-scale production.

The future prospects for Ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate are bright as ongoing research continues to uncover new applications and optimize its synthesis. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further development in this area. By leveraging cutting-edge technologies and innovative approaches to drug design and synthesis:

  • Novel therapeutic agents based on this compound could be developed more rapidly.
  • Synthetic methodologies could be refined for greater efficiency and sustainability.
  • New insights into biological mechanisms could be gained through structural analog studies.

In conclusion,Ethyl 2-amino-4 H ,5 H ,6 H ,7 H ,8 H -cyclohepta[b]thiophene -3 -carboxylate(CAS No .40106 -13 -6) represents an exciting opportunity for researchers working at the intersection of organic chemistry ,pharmaceutical science ,and medicinal biology . Its unique structural features ,synthetic versatility ,and potential therapeutic applications make it a compound worth watching as science advances . As our understanding grows ,so too will our ability to harness this molecule's potential for improving human health .

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Amadis Chemical Company Limited
(CAS:40106-13-6)ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
A966385
Purity:99%
Quantity:10g
Price ($):177.0
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